molecular formula C11H17N3O2S B7084288 N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide

N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide

Cat. No.: B7084288
M. Wt: 255.34 g/mol
InChI Key: VBROXKPEPBUIBC-UHFFFAOYSA-N
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Description

N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-5-13(6-8(2)3)10(15)7-14-11(16)17-9(4)12-14/h2,5-7H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBROXKPEPBUIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)CN1C(=O)SC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of N-ethyl-N-(2-methylprop-2-enyl)acetamide with a suitable thiadiazole precursor in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N-ethyl-N-(2-methylprop-2-enyl)acetamide

  • 5-methyl-2-oxo-1,3,4-thiadiazol-3-yl derivatives

  • Other thiadiazole derivatives

Uniqueness: N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and heterocyclic ring system distinguishes it from other similar compounds.

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